molecular formula C17H16BrNO2 B051373 (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate CAS No. 340187-12-4

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Cat. No. B051373
M. Wt: 346.2 g/mol
InChI Key: GDIPNIOJNLDDRP-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl carbamates are a class of compounds used in various synthetic applications, particularly in the synthesis of peptides and other organic molecules. They serve as intermediates and protective groups due to their chemical stability and reactivity.

Synthesis Analysis

The synthesis of (9H-Fluoren-9-yl)methyl carbamates, such as 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, involves the employment of isocyanates derived from several Fmoc-amino acids. These compounds are typically obtained as crystalline solids and are characterized using techniques like IR, NMR, and mass spectrometry (Babu & Kantharaju, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this class, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, shows slight pyramidalization at the O=C—NH—Cα unit. The N atom deviates from the basal plane, indicating some reduction in the sp² hybrid character. The crystal structure often exhibits intermolecular hydrogen bonding, which contributes to the stability of the solid-state structure (Yamada et al., 2008).

Scientific Research Applications

Crystal Structure and Molecular Orientation

  • Molecular Orientation and Crystal Structure Analysis:
    • The compound exhibits unique torsion angles, which differ from typical values found in similar Fmoc-protected amino acids. The orientations of the fluorene and carboxyl groups exhibit specific torsion angles, suggesting a unique molecular geometry which could be relevant in the study of crystal structures and molecular interactions (Yamada et al., 2008).
    • Similar to the above, another study emphasizes the pyramidalization of the molecular plane in the crystal structure of the compound, indicating its unique structural features (Yamada et al., 2008).

Chemical Synthesis and Reagent Application

  • Use in Chemical Synthesis and as a Reagent:
    • The compound serves as a reagent for introducing the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines, which is crucial in the synthesis of various chemical structures. Its physical and chemical properties, like solubility and sensitivity to hydrolysis, are detailed, providing essential information for its use in chemical synthesis (Mora, 2003).
    • The compound's role in generating carbocations under stable ion conditions has been explored. The study provides insights into its reactivity and potential applications in synthesizing specific carbocation structures, contributing to our understanding of its role in chemical synthesis (Johnston et al., 1993).

Synthesis and Characterization of Derivatives

  • Derivative Synthesis and Characterization:
    • Various derivatives of the compound have been synthesized, characterized, and utilized in the synthesis of other complex molecules like dipeptidyl urea esters. This highlights its versatility and utility in creating a range of biochemically relevant compounds (Babu & Kantharaju, 2005).
    • Another study focuses on synthesizing and characterizing a specific derivative, emphasizing its high yield and potential applications in various chemical synthesis processes (Le & Goodnow, 2004).

Photophysical Properties and Applications

  • Photophysical Properties and Sensor Applications:
    • The compound's derivatives have been studied for their UV properties, providing insights into their photophysical characteristics and potential applications in fields like material science and photonic devices (Wen-zhong, 2011).
    • In another study, derivatives are used in the development of conjugated polymers with fluorescence sensing characteristics, highlighting their application in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPNIOJNLDDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374672
Record name 2-(Fmoc-amino)ethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

CAS RN

340187-12-4
Record name 2-(Fmoc-amino)ethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 340187-12-4
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